1,1-Dimethylhydrazine hydrochloride

Description

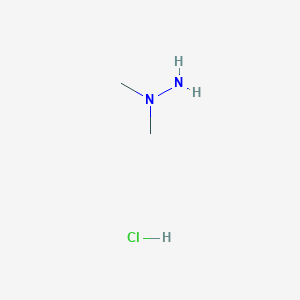

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-dimethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQADAFGYKTPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-14-7 (Parent) | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30208037 | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-54-3, 593-82-8 | |

| Record name | Hydrazine, 1,1-dimethyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55484-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylhydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Dimethylhydrazine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1,1-Dimethylhydrazine (UDMH) hydrochloride. UDMH is a significant chemical intermediate and, notably, a hypergolic rocket propellant.[1][2] Due to its inherent volatility and toxicity, it is typically handled and stored as its more stable hydrochloride salt. This document details the prevalent synthetic methodologies, with a focus on the well-established reduction of N-nitrosodimethylamine. It offers field-proven insights into experimental choices, detailed step-by-step protocols for both synthesis and characterization, and a thorough examination of analytical techniques required to validate the compound's identity and purity. Crucially, this guide begins with and emphasizes stringent safety protocols necessary for handling this hazardous material.

Critical Safety Protocols & Hazard Management

WARNING: 1,1-Dimethylhydrazine (UDMH) is a highly toxic, flammable, corrosive, and suspected carcinogenic substance.[1][3] Exposure can be fatal if inhaled and toxic if swallowed or in contact with skin.[1][3] It can cause severe skin burns and eye damage.[3][4] All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): A full suite of PPE is mandatory. This includes, but is not limited to:

-

Engineering Controls: All work must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[5] Emergency eyewash stations and safety showers must be immediately accessible.[3][4]

-

Chemical Incompatibilities: UDMH is hypergolic, meaning it can ignite spontaneously on contact with strong oxidizing agents (e.g., dinitrogen tetroxide, hydrogen peroxide, nitric acid).[1][6] It also reacts violently with strong acids and is incompatible with copper, brass, and iron.[4] All sources of ignition, including open flames, sparks, and static discharge, must be eliminated.[5][7]

-

Waste Disposal: All chemical waste must be collected in designated, sealed containers and disposed of in strict accordance with local, state, and federal regulations. Do not mix with incompatible waste streams.

Introduction to 1,1-Dimethylhydrazine (UDMH)

1,1-Dimethylhydrazine, commonly known as unsymmetrical dimethylhydrazine (UDMH), is a derivative of hydrazine with the chemical formula (CH₃)₂NNH₂. It is a colorless to pale yellow liquid with a characteristic sharp, fishy, ammonia-like odor.[2][6] While its primary application is in rocket propulsion systems as a high-energy, storable liquid fuel, its utility also extends to chemical synthesis as an intermediate.[1][2]

The free base is volatile, hygroscopic, and readily oxidized by atmospheric oxygen.[2] For laboratory use, storage, and handling, it is far more practical to convert it to its hydrochloride salt, (CH₃)₂NNH₂·HCl. The salt is a stable, crystalline solid, which significantly reduces the risks associated with volatility and handling.[8][9] This guide focuses on the preparation and validation of this salt form.

Methodologies for Synthesis

Several synthetic routes to UDMH have been developed since its initial preparation by Emil Fischer in 1875.[2] The choice of method often depends on the available starting materials, scale, and safety considerations.

Reduction of N-Nitrosodimethylamine

This is the classic and most thoroughly documented laboratory-scale synthesis, first detailed by H. H. Hatt.[1][8] The process involves two main steps:

-

Nitrosation of Dimethylamine: Dimethylamine (often from its hydrochloride salt) is treated with a nitrite source, such as sodium nitrite, under acidic conditions to form N-nitrosodimethylamine ((CH₃)₂NNO). The causality here involves the in-situ formation of nitrous acid (HNO₂), which is the active nitrosating agent. Maintaining a slightly acidic pH is critical to generate nitrous acid without it decomposing, while vigorous stirring ensures efficient reaction between the aqueous and oily phases.[8]

-

Reduction to UDMH: The resulting N-nitrosodimethylamine is then reduced to UDMH. A common and effective reducing agent for this step is zinc dust in acetic acid.[2][8] The zinc acts as the electron donor, and the acidic medium provides the protons necessary to reduce the nitroso group to an amino group. The reaction temperature must be carefully controlled to prevent side reactions and ensure complete reduction.[8]

This method is reliable and provides good yields, making it a preferred choice for laboratory preparations.[8]

Olin Raschig Process

A primary industrial method involves the reaction of dimethylamine with monochloramine (NH₂Cl).[2] (CH₃)₂NH + NH₂Cl → (CH₃)₂NNH₂·HCl This process is an adaptation of the Raschig process for hydrazine synthesis. It directly produces the desired hydrochloride salt. While efficient for large-scale production, the handling of highly reactive and unstable monochloramine presents significant challenges for a standard laboratory setting.

Reductive Alkylation of Acylhydrazines

Another industrial route involves the N-dimethylation of an acylhydrazine, like acetylhydrazine, using formaldehyde as the carbon source and hydrogen gas with a suitable catalyst.[1][10] The resulting N,N-dimethyl-N'-acetylhydrazine is then hydrolyzed to cleave the acetyl group, yielding UDMH.[2][10] This multi-step process is robust for industrial scales but is less direct for lab synthesis compared to the nitrosamine reduction.

Detailed Experimental Protocol: Synthesis via Nitrosamine Reduction

This protocol is adapted from the well-validated procedure published in Organic Syntheses.[8]

Part A: Synthesis of N-Nitrosodimethylamine

-

Setup: In a 2 L round-bottomed flask equipped with a mechanical stirrer, place 245 g (3.0 moles) of dimethylamine hydrochloride, 120 mL of water, and 10 mL of 2 N hydrochloric acid.

-

Reaction: Heat the solution to 70-75°C on a water bath with vigorous stirring. Over one hour, add a suspension of 235 g (3.23 moles) of 95% sodium nitrite in 150 mL of water using a dropping funnel.

-

pH Control: Frequently test the reaction mixture with litmus paper and maintain a slightly acidic condition by adding 1 mL portions of 2 N hydrochloric acid as needed.

-

Workup: After the addition is complete, cool the mixture. Add 100 mL of water and distill the mixture to dryness under reduced pressure. Combine the distillates.

-

Extraction: Saturate the combined aqueous distillate with potassium carbonate (approx. 300 g). The oily, yellow layer of N-nitrosodimethylamine will separate. Remove this upper layer. Extract the remaining aqueous layer three times with 140 mL portions of ether.

-

Purification: Combine the initial product layer and the ethereal extracts. Dry over anhydrous potassium carbonate. Distill through a fractionating column. The product is a yellow oil boiling at 149-150°C, with an expected yield of 195-200 g (88-90%).[8]

Part B: Reduction to this compound

-

Setup: In a 5 L round-bottomed flask with a mechanical stirrer, dropping funnel, and thermometer, place 200 g (2.7 moles) of N-nitrosodimethylamine, 3 L of water, and 650 g (10 gram atoms) of zinc dust.

-

Reduction: While stirring and maintaining the internal temperature at 25-30°C using a water bath, add 1 L (14 moles) of 85% acetic acid from the dropping funnel over two hours.

-

Completion: After the addition, heat the mixture at 60°C for one hour. Cool the mixture, filter off the excess zinc dust, and wash the filter cake with a small amount of water.

-

Isolation of Free Base: Combine the aqueous liquors in a 12 L flask set up for steam distillation. Make the solution strongly alkaline by adding a concentrated solution of 1 kg of sodium hydroxide.

-

Steam Distillation: Steam distill the mixture until the distillate is no longer alkaline (approx. 5-6 L of distillate). The UDMH free base is volatile and co-distills with the water.

-

Salt Formation: Treat the aqueous distillate with 650 mL of concentrated hydrochloric acid.

-

Purification & Crystallization: Concentrate the acidic solution on a steam bath under reduced pressure until a syrupy mass remains. Add 150 mL of absolute ethyl alcohol and evaporate again under reduced pressure to dry the crystalline material. Repeat this alcohol addition and evaporation two more times. The resulting pale yellow, crystalline solid is this compound. The expected yield is 200-215 g (77-83%).[8]

-

Recrystallization (Optional): For higher purity, dissolve the product in an equal weight of boiling absolute ethyl alcohol, then chill in an ice bath. This yields pure white crystals with a melting point of 81-82°C.[8]

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. A combination of physical and spectroscopic methods should be employed.

Physical Properties

A primary indicator of purity is the melting point. Pure this compound should melt sharply.

| Property | Expected Value | Source |

| Appearance | White to light yellow crystalline solid | [8][11][12] |

| Molecular Formula | C₂H₉ClN₂ | [13][14] |

| Molecular Weight | 96.56 g/mol | [13][14][15] |

| Melting Point | 81-82°C (recrystallized) | [8] |

| Solubility | Soluble in water, methanol, ethanol | [12] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. For this compound in a solvent like D₂O or DMSO-d₆, the following signals are expected:

-

¹H NMR: Two primary signals are anticipated.

-

A singlet corresponding to the six equivalent protons of the two methyl groups (-N(CH₃)₂).

-

A broader singlet corresponding to the three protons of the hydrazinium group (-NH₂·HCl), which may exchange with solvent protons.

-

-

¹³C NMR: A single signal is expected for the two equivalent methyl carbons. The chemical shift will be in the aliphatic region.[16][17]

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3300-3100 | N-H stretching | Hydrazinium group (-NH₂⁺) |

| 3000-2800 | C-H stretching | Methyl groups (-CH₃) |

| ~1600 | N-H bending | Hydrazinium group (-NH₂⁺) |

| ~1450 | C-H bending | Methyl groups (-CH₃) |

Note: The spectrum of the hydrochloride salt will show broad absorptions characteristic of an ammonium-type salt.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent molecule. When analyzing the hydrochloride salt, the free base is typically observed.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Molecular Ion (M⁺): For the free base (C₂H₈N₂), the molecular ion peak should appear at m/z = 60.10.[18]

-

Key Fragments: A prominent fragment is often observed at m/z = 45, corresponding to the loss of a methyl group ([M-CH₃]⁺).[18]

Workflow Visualizations

The following diagrams illustrate the synthesis pathway and the overall experimental workflow.

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

Overall Experimental Workflow

Caption: Comprehensive workflow from synthesis to final product characterization.

Conclusion

The synthesis of this compound via the reduction of N-nitrosodimethylamine is a robust and well-documented procedure suitable for laboratory-scale production.[8] The conversion of the volatile and hazardous free base into its stable hydrochloride salt is a critical step that facilitates safer handling and storage. Rigorous characterization using a suite of analytical techniques, including NMR, IR, MS, and melting point determination, is imperative to confirm the structural integrity and purity of the final product. Adherence to the stringent safety protocols outlined in this guide is paramount to ensure the well-being of the researcher and the protection of the laboratory environment.

References

-

Hatt, H. H. (1936). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses, 16, 20. [Link]

-

American Chemical Society. (2023). 1,1-Dimethylhydrazine. Molecule of the Week. [Link]

-

Wikipedia. (n.d.). Unsymmetrical dimethylhydrazine. [Link]

-

New Jersey Department of Health. (n.d.). 1,1-DIMETHYLHYDRAZINE HAZARD SUMMARY. [Link]

-

Chem Service. (2015). SAFETY DATA SHEET: 1,1-Dimethylhydrazine. [Link]

-

International Labour Organization. (n.d.). ICSC 0147 - 1,1-DIMETHYLHYDRAZINE. [Link]

-

PubChem. (n.d.). 1,1-Dimethylhydrazine. National Center for Biotechnology Information. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1,1-Dimethylhydrazine. [Link]

- Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. The Journal of Organic Chemistry.

- Olin Corporation. (1979). Process for preparing n,n-dimethylhydrazine.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

- Olin Corporation. (1977). Process for preparing 1,1-dimethyl hydrazine.

-

Wikipedia. (n.d.). Hydrazine. [Link]

-

PubChem. (n.d.). 1,1-Dimethylhydrazine monohydrochloride. National Center for Biotechnology Information. [Link]

- United States of America as represented by the Secretary of the Navy. (1979). Purification of 1,1-dimethyl hydrazine (UDMH) containing formaldehyde dimethyl hydrazone.

-

BYJU'S. (n.d.). Ullmann Reaction. [Link]

-

Ulyanovskii, N. V., et al. (2014). Simultaneous determination of 1,1-dimethylhydrazine and products of its oxidative transformations by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

-

Ulyanovskiy, N. V., et al. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI. [Link]

- Armed Services Technical Information Agency. (1953).

-

NIST. (n.d.). Hydrazine, 1,1-dimethyl-. NIST WebBook. [Link]

-

Ulyanovskii, N. V., et al. (2015). Determination of Transformation Products of 1,1-Dimethylhydrazine by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

- United States of America as represented by the Secretary of the Air Force. (1977). Process for production of unsymmetrical dimethylhydrazine....

-

Shang, R., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

NIST. (n.d.). Hydrazine, 1,1-dimethyl-. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 1,1-Dimethyl hydrazine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 1,1-Dimethylhydrazine - Optional[ATR-IR] - Spectrum. [Link]

-

Ma, D., & Cai, Q. (2012). 1.1 Modern Ullmann-Type Couplings. ResearchGate. [Link]

Sources

- 1. acs.org [acs.org]

- 2. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. nj.gov [nj.gov]

- 5. ICSC 0147 - 1,1-DIMETHYLHYDRAZINE [chemicalsafety.ilo.org]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1-Dimethylhydrazine [cdc.gov]

- 7. 1,1-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CA1051928A - Process for preparing n,n-dimethylhydrazine - Google Patents [patents.google.com]

- 11. This compound | 593-82-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. This compound | 593-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 1,1-Dimethylhydrazine monohydrochloride | C2H9ClN2 | CID 73951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound CAS#: 593-82-8 [m.chemicalbook.com]

- 15. scbt.com [scbt.com]

- 16. 1,1-Dimethylhydrazine(57-14-7) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Hydrazine, 1,1-dimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylhydrazine Hydrochloride

Introduction

1,1-Dimethylhydrazine hydrochloride, with the chemical formula C₂H₉ClN₂, is the hydrochloride salt of the highly reactive compound 1,1-Dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH).[1][2] While UDMH is widely recognized for its application as a hypergolic rocket propellant and in chemical synthesis, its hydrochloride salt serves as a more stable, solid form, facilitating easier handling, storage, and application in various research and development settings.[1][3][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties

This compound is a white to light yellow crystalline powder.[6][7] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, and is highly soluble in water.[1][8][9] Its solubility is also notable in alcohols such as methanol and ethanol, while it is insoluble in ether.[8] The salt form provides a significant advantage over its free base (UDMH), which is a volatile and flammable liquid.[8][10][11]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₉ClN₂ | [2][12] |

| Molecular Weight | 96.56 g/mol | [2][12][13] |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Melting Point | 87.0 to 90.0 °C | [6] |

| Solubility | Highly soluble in water; soluble in methanol and ethanol | [1][8] |

| Hygroscopicity | Hygroscopic | [8] |

Chemical Properties and Reactivity

Structure and Synthesis

This compound is the salt formed from the reaction of the weak base 1,1-dimethylhydrazine with hydrochloric acid. The presence of the hydrochloride moiety enhances the compound's stability compared to its free base.

A common laboratory-scale synthesis of this compound involves a two-step process starting from dimethylamine hydrochloride.[14] The first step is the nitrosation of dimethylamine to form N-nitrosodimethylamine, followed by its reduction to 1,1-dimethylhydrazine, which is then isolated as the hydrochloride salt.[3][14]

Stability and Decomposition

While more stable than its free base, this compound still requires careful handling. The free base, UDMH, is known to be thermally unstable and can decompose, especially at elevated temperatures.[15][16] The hydrochloride salt is less volatile, but decomposition can still occur. Upon heating, it may release toxic fumes, including nitrogen oxides and hydrogen chloride gas.[17] The material is also air-sensitive and hygroscopic, necessitating storage under an inert atmosphere.

Reactivity and Incompatibilities

As a hydrazine derivative, this compound is a reducing agent. It reacts violently with strong oxidizing agents.[18][19] It is also incompatible with strong acids (with which it can react exothermically), copper, copper alloys, brass, iron and its salts, and mercury.[18]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by H. H. Hatt in Organic Syntheses.[14]

Part A: Preparation of N-Nitrosodimethylamine

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 245 g of dimethylamine hydrochloride in 120 mL of water and 10 mL of approximately 2 N hydrochloric acid.

-

Heat the solution to 70-75°C on a water bath with vigorous stirring.

-

Over one hour, add a suspension of 235 g of 95% sodium nitrite in 150 mL of water from a dropping funnel.

-

Maintain the reaction mixture's acidity (just acid to litmus) by adding small portions of 2 N hydrochloric acid as needed.

-

After the addition is complete, cool the mixture and make it strongly alkaline with a 50% potassium hydroxide solution.

-

Distill the mixture until about 400 mL of distillate is collected.

-

Saturate the distillate with potassium carbonate, separate the upper layer of N-nitrosodimethylamine, and extract the aqueous layer with ether.

-

Dry the combined organic layers over anhydrous potassium carbonate and distill to obtain N-nitrosodimethylamine.

Part B: Reduction to 1,1-Dimethylhydrazine and Salt Formation

-

In a 3-liter three-necked flask, prepare a stirred mixture of 400 g of zinc dust and 400 mL of water.

-

Over two to three hours, add a solution of 150 g of N-nitrosodimethylamine in 450 mL of 50% acetic acid, maintaining the temperature between 15-25°C with an ice-salt bath.

-

After the addition, stir for an additional hour at room temperature.

-

Make the mixture strongly alkaline with 850 mL of 50% sodium hydroxide solution while cooling.

-

Steam distill the mixture to collect the 1,1-dimethylhydrazine.

-

Treat the aqueous distillate with concentrated hydrochloric acid and evaporate under reduced pressure to obtain a syrupy mass.

-

Add absolute ethanol and evaporate again under reduced pressure to dry the crystalline product.

-

Recrystallize the crude product from boiling absolute ethanol to yield pure, white crystals of this compound.

Protocol 2: Characterization Workflow

The identity and purity of synthesized this compound should be confirmed through a series of analytical techniques.

-

Melting Point Determination : The melting point of the synthesized product should be determined and compared to the literature value (87-90°C).[6]

-

Purity Assessment : Purity can be determined by nonaqueous titration.

-

Structural Confirmation : Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be used to confirm the chemical structure.[20][21]

Protocol 3: Safe Handling and Storage

Given the hazardous nature of this compound, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][22] Work in a well-ventilated fume hood.[22]

-

Handling : Avoid inhalation of dust and contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.[6][18] All equipment used should be properly grounded to prevent static discharge.[22]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19] Due to its hygroscopic and air-sensitive nature, it is recommended to store under an inert gas like argon or nitrogen.[7] Store away from incompatible materials, especially oxidizing agents.[18][19]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[6]

Safety and Toxicology

1,1-Dimethylhydrazine and its salts are highly toxic and are suspected human carcinogens.[4][6]

-

Acute Effects : Exposure can cause irritation to the skin, eyes, and respiratory tract.[1][4][19] Inhalation may lead to nausea, vomiting, and potential damage to the central nervous system and liver.[4][19] It is toxic if swallowed and harmful in contact with skin.[6]

-

Chronic Effects : Long-term exposure may cause damage to organs, particularly the liver.[4][6] It is also suspected of damaging fertility or the unborn child and may cause genetic defects.[6]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of water. Remove contaminated clothing.[6][10]

-

Eye Contact : Rinse cautiously with water for several minutes.[10][17]

-

Ingestion : Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[6][19]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.

-

References

-

PubChem. (n.d.). 1,1-Dimethylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Publisso. (2024). 1,1-Dimethylhydrazine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 1,1-DIMETHYLHYDRAZINE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

American Chemical Society. (2023). 1,1-Dimethylhydrazine. ACS. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1,1-DIMETHYLHYDRAZINE. OSHA. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,1-Dimethylhydrazine. EPA.gov. Retrieved from [Link]

-

National Center for Biotechnology Information. (1999). 1,1-Dimethylhydrazine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

-

LookChem. (n.d.). CAS 593-82-8: Hydrazine, 1,1-dimethyl-, monohydrochloride. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0147 - 1,1-DIMETHYLHYDRAZINE. ILO. Retrieved from [Link]

- Hatt, H. H. (1936). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses, 16, 29. doi:10.15227/orgsyn.016.0029

-

Sciedco. (n.d.). This compound, Min. 98.0 (T), 25 g. Retrieved from [Link]

-

Chem Service. (2014). Safety Data Sheet: 1,1-Dimethylhydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dimethylhydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). 1,1-Dimethylhydrazine. NIOSH. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hydrazine, 1,1-dimethyl-. NIST WebBook. Retrieved from [Link]

-

DrugBank Online. (n.d.). 1,1-Dimethylhydrazine. Retrieved from [Link]

-

Defense Technical Information Center. (1972). The Thermal and Catalytic Decomposition of Methylhydrazines. Retrieved from [Link]

-

NASA Technical Reports Server. (1958). The Thermal Stability of Unsymmetrical Dimethylhydrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1-Dimethyl hydrazine - [1H NMR]. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-Dimethylhydrazine dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US4046812A - Process for preparing 1,1-dimethyl hydrazine.

Sources

- 1. CAS 593-82-8: Hydrazine, 1,1-dimethyl-, monohydrochloride [cymitquimica.com]

- 2. 1,1-Dimethylhydrazine monohydrochloride | C2H9ClN2 | CID 73951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. epa.gov [epa.gov]

- 5. 1,1-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | 593-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound CAS#: 593-82-8 [m.chemicalbook.com]

- 8. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1,1-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 1,1-DIMETHYLHYDRAZINE | Occupational Safety and Health Administration [osha.gov]

- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. scbt.com [scbt.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. fishersci.com [fishersci.com]

- 18. nj.gov [nj.gov]

- 19. ICSC 0147 - 1,1-DIMETHYLHYDRAZINE [chemicalsafety.ilo.org]

- 20. 1,1-Dimethylhydrazine(57-14-7) 13C NMR spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to 1,1-Dimethylhydrazine Hydrochloride (CAS 593-82-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,1-Dimethylhydrazine Hydrochloride (DMHH), a compound of significant interest in both industrial and research settings. Moving beyond a simple recitation of facts, this guide delves into the causality behind its chemical behavior, synthesis, and handling protocols, offering field-proven insights for the practicing scientist.

Core Chemical and Physical Identity

This compound is the salt form of unsymmetrical dimethylhydrazine (UDMH), a potent reducing agent and versatile chemical intermediate.[1] The hydrochloride form enhances stability and simplifies handling compared to its free-base parent compound, UDMH, which is a volatile and highly reactive liquid.[2][3] DMHH typically appears as a white to light yellow crystalline powder and is highly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 593-82-8 | [4][5] |

| Molecular Formula | C₂H₉ClN₂ | [1][6] |

| Molecular Weight | 96.56 g/mol | [5][7] |

| Appearance | White to light yellow powder or crystal | [8] |

| Melting Point | 87.0 to 90.0 °C | [8] |

| Water Solubility | Highly soluble | [1] |

| Storage Temperature | 2-8°C, under inert gas (Argon or Nitrogen) | [9][10] |

| Synonyms | N,N-Dimethylhydrazine hydrochloride, Dimethylhydrazine hydrochloride | [1][6] |

Synthesis and Manufacturing: From Precursors to Product

The synthesis of DMHH is intrinsically linked to the production of its parent base, UDMH. Historically and industrially, two primary routes have been established. Understanding these pathways is critical for researchers planning custom syntheses or evaluating commercial-grade material.

The Hatt Synthesis (Nitrosamine Reduction)

A classic laboratory-scale preparation involves the reduction of N-nitrosodimethylamine.[11][12] This method, while robust, involves the handling of a potent carcinogen (the nitrosamine intermediate), demanding stringent safety protocols.

The causality of this process rests on a two-step transformation:

-

Nitrosation: Dimethylamine hydrochloride is reacted with a nitrite source (e.g., sodium nitrite) under acidic conditions to form N-nitrosodimethylamine. Maintaining a slightly acidic pH is crucial to facilitate the reaction without degrading the product.[11]

-

Reduction: The resulting nitrosamine is then reduced, typically using zinc dust in an acidic medium, to cleave the N=O bond and form the N-N bond of the hydrazine.[11][12] The final product is isolated as the hydrochloride salt by introducing hydrochloric acid and performing distillations to remove impurities.[11]

Caption: Workflow for the Hatt synthesis of DMHH via a nitrosamine intermediate.

Industrial Production: The Olin Raschig Process

For larger-scale production, a common method is a variation of the Raschig process.[3] This route involves the reaction of monochloramine (NH₂Cl) with dimethylamine.[3] This process is favored industrially as it avoids the highly carcinogenic nitrosamine intermediate of the Hatt synthesis. The reaction directly produces the hydrochloride salt of UDMH.[3]

(CH₃)₂NH + NH₂Cl → (CH₃)₂NNH₂·HCl

This reaction is a nucleophilic substitution where the dimethylamine acts as the nucleophile, attacking the nitrogen atom of chloramine. The choice of solvent and temperature is critical to optimize yield and minimize side reactions.

Applications in Research and Development

While famously used as a hypergolic rocket propellant, DMHH and its parent compound UDMH serve as valuable reagents in chemical synthesis.[1][2][12]

-

Organic Synthesis: It acts as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1] Its two nitrogen atoms with differing nucleophilicity allow for selective reactions.

-

Reducing Agent: In specific contexts, it can be used as a potent reducing agent.

-

Analytical Chemistry: Transformation products of UDMH are studied in environmental science to track contamination from rocket fuel.[13] This research requires pure standards of UDMH and its derivatives for method development, often using techniques like gas chromatography-tandem mass spectrometry (GC-MS).[13]

Toxicology and Safety: A Self-Validating Protocol Approach

1,1-Dimethylhydrazine is classified as a toxic and potentially carcinogenic substance, necessitating extreme caution in handling.[1][14][15] The hydrochloride salt mitigates some of the volatility risk, but the inherent toxicity remains.

Mechanism of Toxicity: The precise mechanism is complex, but it is known to be a corrosive agent that can cause severe burns to the skin, eyes, and respiratory tract.[2][14] Systemic effects after exposure can include central nervous system toxicity (tremors, convulsions), liver and kidney damage, and hemolysis.[14][16][17] The International Agency for Research on Cancer (IARC) classifies 1,1-dimethylhydrazine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans based on sufficient evidence in animals.[15][18]

Protocol 1: Mandatory Safe Handling and Emergency Response

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety before proceeding.

-

Pre-Handling Assessment:

-

Confirm functionality of the chemical fume hood.

-

Verify the immediate availability of an emergency shower and eyewash station.[14]

-

Ensure appropriate personal protective equipment (PPE) is available and inspected: chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[19][20]

-

Locate the appropriate spill kit and fire extinguisher (dry chemical, CO₂, or alcohol-resistant foam).[14]

-

-

Handling and Dispensing:

-

All handling of DMHH must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[19]

-

Use spark-proof tools and avoid contact with strong oxidizing agents, strong acids, and certain metals like copper and iron, with which it can react violently.[14][20]

-

Store the compound in a tightly closed container, under an inert atmosphere (argon or nitrogen), in a cool, dry, well-ventilated, and locked area away from incompatible materials.[5][10]

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][19]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][20]

-

-

Waste Disposal:

-

Dispose of DMHH and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[8]

-

Sources

- 1. CAS 593-82-8: Hydrazine, 1,1-dimethyl-, monohydrochloride [cymitquimica.com]

- 2. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS 593-82-8 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 7. 1,1-Dimethylhydrazine monohydrochloride | C2H9ClN2 | CID 73951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 593-82-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound CAS#: 593-82-8 [m.chemicalbook.com]

- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. acs.org [acs.org]

- 13. researchgate.net [researchgate.net]

- 14. nj.gov [nj.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. 1,1-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. publications.iarc.who.int [publications.iarc.who.int]

- 18. epa.gov [epa.gov]

- 19. fishersci.com [fishersci.com]

- 20. ICSC 0147 - 1,1-DIMETHYLHYDRAZINE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Spectral Analysis of 1,1-Dimethylhydrazine Hydrochloride

This guide provides a comprehensive analysis of the spectral data for 1,1-Dimethylhydrazine Hydrochloride (CAS No. 593-82-8), a compound of interest for researchers and professionals in drug development and chemical synthesis.[1][2][3] This document moves beyond a simple recitation of data, offering in-depth interpretations and field-proven insights into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Molecular Structure and Spectroscopic Overview

This compound is the salt formed from the reaction of the basic 1,1-dimethylhydrazine with hydrochloric acid. This protonation occurs at the more basic, unsubstituted nitrogen atom, leading to the formation of the 1,1-dimethylhydrazinium cation. This structural change is paramount in interpreting the resulting spectral data, as it significantly influences the electronic environment of the molecule compared to its free base form (1,1-Dimethylhydrazine, CAS 57-14-7).[4][5]

The following sections will dissect the characteristic spectral signatures of this molecule, providing both the "what" and the "why" to empower researchers in their analytical endeavors.

Molecular Structure of this compound

Caption: Structure of the 1,1-Dimethylhydrazinium cation with its chloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. The protonation of the terminal nitrogen has a significant deshielding effect on the neighboring protons.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, we expect to see two main signals: one for the methyl protons and another for the protons on the positively charged nitrogen. The integration of these signals will be in a 6:3 ratio, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₂-N | ~3.0 - 3.5 | Singlet (s) | 6H | The two methyl groups are chemically equivalent, and their protons are deshielded by the adjacent nitrogen atom. |

| -NH₃⁺ | ~9.0 - 11.0 | Broad Singlet (br s) | 3H | The protons on the positively charged nitrogen are acidic and undergo rapid exchange, leading to a broad signal. The positive charge causes significant deshielding. |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Expertise & Experience: The broadness of the -NH₃⁺ peak is a key indicator of exchange with residual water or other exchangeable protons in the solvent. In a very dry, aprotic solvent, this signal might become sharper and could potentially show coupling to the ¹⁴N nucleus, although this is often not resolved. The chemical shift of this peak is also highly dependent on temperature and concentration due to changes in hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to be very simple, showing a single signal for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₂-N | ~45 - 55 | The two methyl carbons are chemically equivalent and are attached to a nitrogen atom, placing them in this expected region. Data for the free base shows a shift around 48 ppm.[6][7] |

Authoritative Grounding: While specific spectral data for the hydrochloride salt is not widely published in free databases, data for the free base (1,1-dimethylhydrazine) is available and serves as a crucial reference point.[5][8][9] The protonation of the terminal nitrogen will have a modest downfield shift effect on the methyl carbons due to the inductive effect of the positive charge.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Deuterated water is a good choice for observing the -NH₃⁺ protons, although they will exchange with the solvent over time.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum.

-

Caption: A simplified workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the most informative regions are the N-H stretching region and the C-H stretching and bending regions. The IR spectrum of the hydrochloride salt will differ significantly from the free base due to the presence of the -NH₃⁺ group.[4][10]

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Bond | Interpretation |

| 3200 - 2800 | N-H Stretch | N-H in -NH₃⁺ | This will be a very broad and strong absorption band, characteristic of an ammonium salt. It often overlaps with the C-H stretching frequencies. |

| 2980 - 2850 | C-H Stretch | C-H in -CH₃ | Asymmetric and symmetric stretching of the methyl groups. |

| ~1600 - 1500 | N-H Bend | N-H in -NH₃⁺ | Asymmetric bending (scissoring) of the ammonium group. |

| ~1470 | C-H Bend | C-H in -CH₃ | Asymmetric bending (scissoring) of the methyl groups. |

Trustworthiness: The presence of the broad, strong absorption in the 3200-2800 cm⁻¹ range is a highly reliable diagnostic feature for the formation of the hydrochloride salt. This contrasts with the free base, which would show sharper N-H stretches from the -NH₂ group at higher frequencies (~3300-3100 cm⁻¹).

Experimental Protocol: IR Data Acquisition (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

The resulting mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a salt like this compound, the analysis is typically performed on the free base, as the salt will dissociate in the ion source. The NIST Chemistry WebBook provides a reference mass spectrum for the free base, 1,1-Dimethylhydrazine.[4][11]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion of 1,1-dimethylhydrazine (m/z 60) will be observed. The primary fragmentation pathway involves the loss of a hydrogen atom to form a stable, resonance-stabilized cation at m/z 59. Another significant fragmentation is the cleavage of the N-N bond, leading to a fragment at m/z 45, corresponding to the dimethylaminium ion, [(CH₃)₂N]⁺.

Table 4: Major Fragments in the EI Mass Spectrum of 1,1-Dimethylhydrazine

| m/z | Proposed Fragment | Formula | Relative Intensity |

| 60 | Molecular Ion | [C₂H₈N₂]⁺˙ | Moderate |

| 59 | [M-H]⁺ | [C₂H₇N₂]⁺ | High |

| 45 | Dimethylaminium ion | [(CH₃)₂N]⁺ | High |

| 43 | [C₂H₅N]⁺ | Moderate | |

| 28 | [N₂]⁺˙ or [CH₂N]⁺ | Moderate |

Data is interpreted from the NIST reference spectrum for 1,1-Dimethylhydrazine.[4][12]

Caption: Primary fragmentation pathways for 1,1-Dimethylhydrazine in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

For a volatile compound like 1,1-dimethylhydrazine, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique.[13][14]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane). If starting with the hydrochloride salt, neutralization with a base followed by extraction into an organic solvent may be necessary for GC analysis.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a polar HP-INNOWax or a non-polar DB-5ms) to separate the analyte from the solvent and any impurities.

-

Employ a temperature program to ensure good peak shape and resolution.

-

-

MS Detection:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected fragments (e.g., m/z 15-100).

-

-

Data Analysis: Identify the peak corresponding to 1,1-dimethylhydrazine by its retention time and compare its mass spectrum to a reference library (e.g., NIST).

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. NMR spectroscopy confirms the molecular structure and the site of protonation. IR spectroscopy provides a clear diagnostic signature of the ammonium salt formation. Mass spectrometry elucidates the fragmentation pattern of the parent molecule. By understanding the principles behind each technique and the influence of the compound's structure on the resulting spectra, researchers can confidently identify and characterize this important chemical entity. This guide provides the foundational knowledge and practical protocols to achieve that goal, grounding experimental observations in authoritative scientific principles.

References

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from scbt.com[15]

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 593-82-8. Retrieved from tcichemicals.com[1]

-

Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 593-82-8. Retrieved from tcichemicals.com[16]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from fishersci.com[2]

-

Sciedco. (n.d.). This compound, Min. 98.0 (T), 25 g. Retrieved from scied.ca[3]

-

Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Anal Biochem, 175(1), 139-44. [Link][17]

-

PubChem. (n.d.). 1,1-Dimethylhydrazine monohydrochloride. Retrieved from pubchem.ncbi.nlm.nih.gov[18]

-

Nagaraja, K. S., et al. (n.d.). Spectrophotometric Determination of Hydrazine. ResearchGate. [Link][19]

-

Analytical Letters. (n.d.). Spectrophotometric Determination of Hydrazine. Retrieved from Taylor & Francis Online. [Link][20]

-

MDPI. (2017). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules. [Link][21]

-

Kosyakov, D. S., et al. (2017). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. [Link][22]

-

ChemicalBook. (n.d.). 1,1-Dimethylhydrazine(57-14-7) 13C NMR spectrum. Retrieved from chemicalbook.com[8]

-

ChemicalBook. (n.d.). 1,1-Dimethylhydrazine(57-14-7) IR Spectrum. Retrieved from chemicalbook.com[23]

-

Sigma-Aldrich. (n.d.). N,N-Dimethylhydrazine 98%. Retrieved from sigmaaldrich.com

-

NIST. (n.d.). Hydrazine, 1,1-dimethyl-. Retrieved from NIST Chemistry WebBook. [Link][4][11]

-

Rodin, I., et al. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI. [Link][13]

-

Sigma-Aldrich. (n.d.). Dimethylhydrazine. Retrieved from sigmaaldrich.com

-

NIST. (n.d.). Hydrazine, 1,1-dimethyl- IR Spectrum. Retrieved from NIST Chemistry WebBook. [Link][10]

-

PubChem. (n.d.). 1,1-Dimethylhydrazine. Retrieved from pubchem.ncbi.nlm.nih.gov[5]

-

Rodin, I. I., et al. (2015). Determination of Transformation Products of 1,1-Dimethylhydrazine by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link][14]

-

SpectraBase. (n.d.). 1,1-Dimethyl hydrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from spectrabase.com[6]

-

MedChemExpress. (n.d.). N,N'-Dimethylhydrazine dihydrochloride-COA-582135. Retrieved from medchemexpress.com[24]

-

NIST. (n.d.). Hydrazine, 1,1-dimethyl- Gas phase thermochemistry data. Retrieved from NIST Chemistry WebBook. [Link][25]

-

ChemicalBook. (n.d.). 1,2-Dimethylhydrazine Dihydrochloride(306-37-6) 1H NMR spectrum. Retrieved from chemicalbook.com[26]

-

SpectraBase. (n.d.). 1,1-Dimethylhydrazine - Optional[13C NMR] - Spectrum. Retrieved from spectrabase.com[7]

-

SpectraBase. (n.d.). 1,1-Dimethylhydrazine - Optional[MS (GC)] - Spectrum. Retrieved from spectrabase.com[12]

-

NIST. (n.d.). Hydrazine, 1,1-dimethyl-. Retrieved from NIST Chemistry WebBook. [Link][27]

-

American Chemical Society. (2023). 1,1-Dimethylhydrazine. Retrieved from acs.org[28]

-

NIST. (n.d.). Hydrazine, 1,1-dimethyl- IR Spectrum. Retrieved from NIST Chemistry WebBook. [Link][29]

-

Sigma-Aldrich. (n.d.). 1,1-Dimethylhydrazin 98%. Retrieved from sigmaaldrich.com

-

SpectraBase. (n.d.). 1,1-Dimethyl hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from spectrabase.com[9]

Sources

- 1. This compound | 593-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. sciedco.ca [sciedco.ca]

- 4. Hydrazine, 1,1-dimethyl- [webbook.nist.gov]

- 5. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1,1-Dimethylhydrazine(57-14-7) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Hydrazine, 1,1-dimethyl- [webbook.nist.gov]

- 11. Hydrazine, 1,1-dimethyl- [webbook.nist.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. This compound | 593-82-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,1-Dimethylhydrazine monohydrochloride | C2H9ClN2 | CID 73951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. 1,1-Dimethylhydrazine(57-14-7) IR Spectrum [chemicalbook.com]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. Hydrazine, 1,1-dimethyl- [webbook.nist.gov]

- 26. 1,2-Dimethylhydrazine Dihydrochloride(306-37-6) 1H NMR spectrum [chemicalbook.com]

- 27. Hydrazine, 1,1-dimethyl- [webbook.nist.gov]

- 28. acs.org [acs.org]

- 29. Hydrazine, 1,1-dimethyl- [webbook.nist.gov]

Discovery and history of unsymmetrical dimethylhydrazine

An In-depth Technical Guide to Unsymmetrical Dimethylhydrazine: From Discovery to Modern Applications

Abstract

Unsymmetrical Dimethylhydrazine (UDMH), a cornerstone of modern rocketry, is a potent, storable, hypergolic propellant with a rich and complex history. This guide provides a comprehensive technical overview of UDMH, from its initial synthesis in the late 19th century to its critical role in space exploration and military applications. We will delve into the nuanced chemistry of its synthesis, its physicochemical properties that make it an ideal propellant, the evolution of its production methods, and the stringent safety protocols necessitated by its inherent toxicity. This document is intended for researchers, scientists, and professionals in the fields of chemistry, aerospace, and drug development who require a deep, scientifically grounded understanding of this pivotal chemical compound.

The Genesis of a High-Energy Molecule: Discovery and Early Investigations

The story of unsymmetrical dimethylhydrazine (H₂NN(CH₃)₂) begins in the laboratory of the renowned German chemist Emil Fischer. In 1875, as part of his broader investigation into the class of compounds he named hydrazines, Fischer first synthesized UDMH.[1][2][3] His pioneering method involved the reduction of N-Nitrosodimethylamine using zinc in boiling acetic acid.[1][2][4] This initial discovery, while scientifically significant, did not immediately reveal the compound's immense potential.

Fischer's student, Edward Renouf, later expanded on this foundational work, conducting a more extensive study of UDMH as part of his doctoral dissertation.[1][2] These early explorations laid the chemical groundwork, but it would be decades before the unique properties of UDMH were harnessed for their most famous application.

Further laboratory-scale syntheses were developed over the years, including the methylation of hydrazine, the reduction of nitrodimethylamine, and the amination of dimethylamine with aminopersulfuric acid.[1][2][4] In 1936, Australian chemist Henry H. Hatt reported a synthesis of the hydrochloride salt of UDMH, which involved treating dimethylamine with nitric acid to form the N-nitroso derivative, followed by reduction with zinc.[5] These early methods, while effective in a laboratory setting, were not scalable for the large-scale production that would later be required.

The Chemistry of Power: Synthesis of Unsymmetrical Dimethylhydrazine

The transition of UDMH from a laboratory curiosity to a strategic resource necessitated the development of efficient and scalable industrial production methods. Two primary routes have dominated the commercial synthesis of UDMH.

The Olin Raschig Process: A Modification for UDMH

One of the most significant industrial methods for UDMH production is a modification of the Raschig process, which was originally developed for the synthesis of hydrazine. In this adapted process, monochloramine (NH₂Cl) is reacted with dimethylamine ((CH₃)₂NH) to produce 1,1-dimethylhydrazinium chloride.[1][2][6]

Step-by-step Methodology:

-

Chloramine Generation: An aqueous solution of sodium hypochlorite is reacted with an excess of ammonia to produce monochloramine. This step is critical and must be carefully controlled to prevent the formation of explosive nitrogen trichloride.

-

Reaction with Dimethylamine: The freshly prepared monochloramine solution is then immediately reacted with an aqueous solution of dimethylamine. This reaction forms the hydrochloride salt of UDMH. (CH₃)₂NH + NH₂Cl → (CH₃)₂NNH₂ · HCl[1]

-

Neutralization and Purification: The resulting solution is neutralized with a base, such as sodium hydroxide, to liberate the free UDMH. The UDMH is then separated and purified through distillation.

The causality behind this process lies in the nucleophilic nature of dimethylamine attacking the electrophilic chlorine atom of monochloramine, leading to the formation of the N-N bond.

Acetylhydrazine Route: A Two-Step Synthesis

Another prevalent industrial method involves the N-dimethylation of acetylhydrazine.[1][5] This process offers an alternative pathway with different intermediate compounds.

Step-by-step Methodology:

-

N-Dimethylation of Acetylhydrazine: Acetylhydrazine is reacted with formaldehyde and hydrogen in the presence of a suitable catalyst. This results in the formation of N,N-dimethyl-N'-acetylhydrazine. CH₃C(O)NHNH₂ + 2CH₂O + 2H₂ → CH₃C(O)NHN(CH₃)₂ + 2H₂O[1]

-

Hydrolysis: The resulting N,N-dimethyl-N'-acetylhydrazine is then hydrolyzed, typically with a strong base, to yield UDMH and acetic acid. CH₃C(O)NHN(CH₃)₂ + H₂O → CH₃COOH + H₂NN(CH₃)₂[1]

This method leverages the reactivity of formaldehyde to introduce the two methyl groups onto the terminal nitrogen atom of the acetylhydrazine.

Caption: Industrial synthesis pathways for Unsymmetrical Dimethylhydrazine (UDMH).

Physicochemical Properties and Performance Characteristics

UDMH is a colorless, volatile liquid with a characteristic sharp, fishy, ammonia-like odor.[1][7][8] It is miscible with water, ethanol, and kerosene.[1] The properties of UDMH are what make it an exceptional rocket propellant.

| Property | Value | Source |

| Molecular Formula | C₂H₈N₂ | [9] |

| Molar Mass | 60.1 g/mol | [9] |

| Density | 0.785 g/cm³ | [9] |

| Melting Point | -57.2 °C | [9] |

| Boiling Point | 62-64 °C | [9] |

| Flash Point | -18 °C | [9] |

| Autoignition Temperature | ~250 °C | [5] |

The key performance characteristic of UDMH is its hypergolicity; it ignites spontaneously upon contact with a suitable oxidizer, most commonly nitrogen tetroxide (N₂O₄).[5][7][8] This eliminates the need for a complex and potentially fallible ignition system, a critical advantage for rocket engines that may need to be started and restarted in the vacuum of space.

Compared to its parent compound, hydrazine, UDMH offers several advantages. It has a lower freezing point and is more stable, particularly at elevated temperatures.[5][10][11] This stability allows it to be stored for long periods in the fuel tanks of missiles and spacecraft, a crucial requirement for military and deep-space applications.[1][12]

Applications in Rocketry and Aerospace

The development of UDMH as a rocket propellant began in earnest in the Soviet Union in 1949.[12][13] By the mid-1950s, it had become a preferred storable liquid fuel.[12][13] Its reliability and performance led to its adoption in a wide array of launch vehicles and missiles.

Notable applications of UDMH include:

-

Proton Rocket (Russia): A heavy-lift launch vehicle that has been a workhorse of the Soviet and Russian space programs.[1]

-

Long March Rockets (China): A family of launch vehicles that form the backbone of the Chinese space program.[1][2]

-

Titan Family (USA): Used in Intercontinental Ballistic Missiles (ICBMs) and as satellite launchers. The Titan rockets often used Aerozine 50, a 50:50 blend of UDMH and hydrazine.[1][10]

-

Delta II (USA): The second stage of this reliable launch vehicle utilized a UDMH-based fuel.[10]

-

Apollo Lunar Module and Service Module: The propulsion systems for these critical components of the Apollo missions used Aerozine 50.[10]

Caption: Major applications of UDMH and its blends in aerospace.

Safety, Toxicity, and Handling

The high performance of UDMH comes at the cost of significant toxicity. It is classified as a probable human carcinogen and is highly toxic if inhaled, ingested, or absorbed through the skin.[1][7][8][14][15] Acute exposure can cause severe burns, respiratory distress, and damage to the central nervous system, liver, and kidneys.[15][16][17]

The vapors of UDMH are flammable and can form explosive mixtures with air.[1][16] Its hypergolic nature also means that it will ignite on contact with many common materials, necessitating careful material selection for storage and handling equipment.

Experimental Protocol: Safe Handling of UDMH in a Laboratory Setting

This protocol is a guideline and must be supplemented by institution-specific safety procedures.

-

Personal Protective Equipment (PPE): All work with UDMH must be conducted in a certified chemical fume hood. Mandatory PPE includes:

-

A full-face respirator with cartridges rated for hydrazines.

-

Chemical-resistant gloves (e.g., butyl rubber).

-

A chemical-resistant apron or full-body suit.

-

Safety goggles and a face shield.

-

-

Engineering Controls:

-

Work must be performed in a designated area with restricted access.

-

A safety shower and eyewash station must be immediately accessible.

-

All equipment must be made of compatible materials (e.g., stainless steel, Teflon). Avoid plastics, rubber, and copper alloys.

-

-

Spill Response:

-

In the event of a spill, evacuate the area immediately.

-

The spill should be neutralized with a weak acid (e.g., citric acid solution) or an appropriate commercial neutralizing agent before cleanup by trained personnel.

-

Absorb the neutralized spill with an inert material like sand or vermiculite. Do not use combustible absorbents.[16]

-

-

Waste Disposal:

-

All UDMH waste must be collected in designated, sealed containers.

-

Waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. This often involves incineration at a specialized facility.[15]

-

The tragic Nedelin catastrophe in 1960, where an exploding rocket released a toxic cloud of UDMH and its oxidizer, serves as a stark reminder of the extreme dangers associated with this powerful propellant.[1]

Conclusion

Unsymmetrical dimethylhydrazine represents a duality in chemical science. Its discovery was a feat of fundamental organic chemistry, and its properties have been instrumental in humanity's reach for the stars. However, its extreme toxicity and environmental hazards demand the utmost respect and the most stringent of safety protocols. As the aerospace industry evolves, the legacy of UDMH will continue to be one of both immense power and profound responsibility. Understanding its history, chemistry, and handling is not merely an academic exercise but a critical necessity for ensuring its continued use is both effective and safe.

References

-

Wikipedia. (n.d.). Unsymmetrical dimethylhydrazine. Retrieved from [Link]

-

Wikiwand. (n.d.). Unsymmetrical dimethylhydrazine. Retrieved from [Link]

-

American Chemical Society. (2023, March 21). 1,1-Dimethylhydrazine. Retrieved from [Link]

- Google Patents. (1977, September 6). US4046812A - Process for preparing 1,1-dimethyl hydrazine.

-

Organic Syntheses. (n.d.). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Read the Docs. (n.d.). UDMH — RocketProps 0.1.8 documentation. Retrieved from [Link]

- Google Patents. (n.d.). CA1051928A - Process for preparing n,n-dimethylhydrazine.

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

ChemBK. (n.d.). UDMH. Retrieved from [Link]

-

Taylor & Francis. (n.d.). UDMH – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and properties of unsymmetrical dimethylhydrazine(UDMH) picrate. Retrieved from [Link]

-

Arms Control Wonk. (2017, September 27). Domestic UDMH Production in the DPRK. Retrieved from [Link]

-

Grokipedia. (n.d.). Unsymmetrical dimethylhydrazine. Retrieved from [Link]

-

Astronautix. (n.d.). UDMH. Retrieved from [Link]

-

Material Safety Data Sheet. (1986, July 10). unsym-DIMETHYLHYDRAZINE. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Unsymmetrical dimethylhydrazine – Knowledge and References. Retrieved from [Link]

-

ICSC. (n.d.). ICSC 0147 - 1,1-DIMETHYLHYDRAZINE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Safety of UDMH. Retrieved from [Link]

-

Wikipedia. (n.d.). Aerozine 50. Retrieved from [Link]

-

Astronautix. (n.d.). Nitric acid/UDMH. Retrieved from [Link]

-

Reddit. (2016, March 14). (rocket fuel science) Why is it crucial that UDMH be unsymmetrical? Retrieved from [Link]

Sources

- 1. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. acs.org [acs.org]

- 6. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]

- 7. grokipedia.com [grokipedia.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. Aerozine 50 - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. UDMH [astronautix.com]

- 13. UDMH — RocketProps 0.1.8 documentation [rocketprops.readthedocs.io]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. abdurrahmanince.net [abdurrahmanince.net]

- 16. ICSC 0147 - 1,1-DIMETHYLHYDRAZINE [chemicalsafety.ilo.org]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Unraveling the Reactive Pathways of 1,1-Dimethylhydrazine: A Theoretical and Mechanistic Guide

This technical guide provides a comprehensive exploration of the theoretical underpinnings and reaction mechanisms of 1,1-Dimethylhydrazine (UDMH), a compound of significant interest in aerospace, chemical synthesis, and environmental science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the complex chemical kinetics governing UDMH reactivity. We will delve into the intricacies of its thermal decomposition, oxidation pathways, and interactions with key radical species, grounded in both experimental evidence and computational chemistry.

Introduction to 1,1-Dimethylhydrazine (UDMH)

1,1-Dimethylhydrazine ((CH₃)₂NNH₂), also known as Unsymmetrical Dimethylhydrazine (UDMH), is a colorless, volatile liquid with a characteristic sharp, fishy, ammonia-like odor[1][2]. Its primary application lies in its use as a hypergolic rocket propellant, often in combination with oxidizers like nitrogen tetroxide (N₂O₄)[1][2]. This property of spontaneous ignition upon contact with an oxidizer makes it highly valuable for orbital maneuvering and attitude control systems in spacecraft, where reliable and repeatable engine restarts are crucial[2][3]. Beyond its use in rocketry, UDMH serves as a precursor in various chemical syntheses. However, its high toxicity and the formation of carcinogenic byproducts, such as N-nitrosodimethylamine (NDMA), during its degradation necessitate a thorough understanding of its reaction mechanisms for safe handling, environmental remediation, and the development of safer alternatives[4][5].

The reactivity of UDMH is dictated by the presence of the N-N single bond and the N-H and C-H bonds, which are susceptible to cleavage under various conditions. This guide will systematically dissect the key reaction pathways that govern the transformation of UDMH.

Core Reaction Mechanisms of UDMH

The chemical behavior of UDMH is multifaceted, with its reaction pathways being highly dependent on conditions such as temperature, pressure, and the presence of oxidizing agents or radical species. Here, we explore the fundamental mechanisms.

Thermal Decomposition

The thermal decomposition of UDMH is a critical process, particularly in the context of its stability as a propellant and its combustion characteristics. Experimental studies, often employing shock tubes and flow reactors, have revealed that the decomposition is a complex process involving numerous elementary reactions[5][6].

The primary initiation step in the unimolecular decomposition of UDMH is the fission of the weakest bond, the N-N bond, to form dimethylamino ((CH₃)₂N•) and amino (•NH₂) radicals[5][7].

(CH₃)₂NNH₂ → (CH₃)₂N• + •NH₂

This initiation step is followed by a cascade of propagation reactions involving hydrogen abstraction and radical recombination, leading to the formation of a variety of stable and radical species. Key products observed in thermal decomposition studies include methane, ammonia, hydrogen cyanide, and various nitrogen-containing compounds[5]. The overall decomposition rate of UDMH is noted to be greater than that of monomethylhydrazine (MMH) and hydrazine (N₂H₄) under similar conditions[5].

Below is a simplified representation of the initial steps in the UDMH thermal decomposition pathway.

Oxidation Mechanisms

The oxidation of UDMH is a highly exothermic process and is central to its application as a fuel. The reaction pathways and product distribution are highly dependent on the nature of the oxidant.

The reaction of UDMH with molecular oxygen can proceed through different mechanisms depending on the phase (gas or liquid) and the presence of catalysts. In the gas phase, the reaction can be initiated by hydrogen abstraction from either the N-H or C-H bonds[8]. In aqueous solutions, the oxidation is often catalyzed by metal ions, such as copper, and can lead to the formation of a significant number of products, including the highly carcinogenic N-nitrosodimethylamine (NDMA)[4][9]. Studies have identified as many as 19 oxidation products, with NDMA, formaldehyde dimethylhydrazone, dimethylamine, and water being the main ones[5][8]. The presence of water can influence the reaction pathways, and the formation of NDMA is significantly enhanced in the gas-phase oxidation of UDMH[8].

Ozone is a powerful oxidant that reacts rapidly with UDMH. Theoretical studies, often employing Density Functional Theory (DFT), have shown that the degradation of UDMH by ozone typically initiates with the addition of an oxygen atom to the nitrogen atom of the primary amine group[10]. The subsequent reaction steps can lead to the formation of NDMA and hydroxylamine (NH₂OH)[10]. The pH of the reaction medium plays a crucial role, influencing the reaction positions and altering the rate constants by several orders of magnitude[10].